molecular formula C13H12O2 B6259660 2-(4-methylnaphthalen-1-yl)acetic acid CAS No. 25178-74-9

2-(4-methylnaphthalen-1-yl)acetic acid

Cat. No.: B6259660
CAS No.: 25178-74-9
M. Wt: 200.2
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Description

Contextual Significance of Naphthalene-Based Acetic Acid Derivatives in Modern Chemistry

Naphthalene-based acetic acid derivatives represent a versatile class of organic compounds with a rich history and a vibrant present in chemical research. Their structural framework, combining a rigid and lipophilic naphthalene (B1677914) core with a hydrophilic and reactive carboxylic acid group, imparts a unique set of physicochemical properties that have been exploited in various scientific domains.

One of the most prominent applications of these derivatives is in agriculture, where compounds like 1-naphthaleneacetic acid (NAA) and 2-naphthaleneacetic acid (2-NAA) are widely used as synthetic auxins. nih.govmedchemexpress.com Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development, including processes such as cell elongation, root formation, and fruit development. seejph.com The structural similarity of naphthalene-based acetic acids to the natural auxin, indole-3-acetic acid (IAA), allows them to mimic its biological activity. nih.gov

In the realm of medicinal chemistry, this class of compounds has yielded blockbuster drugs, most notably Naproxen (B1676952), which is (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid. Naproxen is a widely used non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing pain and inflammation. nih.gov The success of Naproxen has spurred extensive research into other naphthalene-based acetic acid derivatives for their potential therapeutic applications, including analgesic, anti-inflammatory, and even anticancer activities. nih.govmdpi.com The ability of the naphthalene ring to be variously substituted allows for the fine-tuning of the molecule's biological activity and pharmacokinetic profile.

Rationale for Dedicated Academic Investigation of 2-(4-methylnaphthalen-1-yl)acetic acid

The specific substitution pattern of this compound provides a compelling rationale for its focused academic investigation. The presence of a methyl group at the 4-position of the naphthalene ring, in addition to the acetic acid moiety at the 1-position, is anticipated to modulate its steric and electronic properties compared to its unsubstituted or alternatively substituted counterparts.

The introduction of a methyl group can influence the compound's lipophilicity, which in turn can affect its ability to cross biological membranes and interact with target proteins. Furthermore, the position of the methyl group can sterically hinder or facilitate binding to specific receptors or enzyme active sites, potentially leading to altered or more selective biological activity. For instance, in the context of auxin activity, the precise shape and electronic distribution of the molecule are critical for its interaction with auxin receptors. nih.gov Similarly, in medicinal applications, such structural modifications can significantly impact a drug's efficacy and side-effect profile.

The synthesis of a closely related selenium analog, (4-Methylnaphthalen-1-yl-selenyl)acetic acid, has been reported, suggesting that synthetic pathways to this compound are feasible and accessible for further study. The availability of this compound would enable a systematic exploration of how the specific placement of the methyl group on the naphthalene ring influences its chemical reactivity and biological function, thereby contributing to a deeper understanding of the structure-activity relationships within the broader class of naphthalene-based acetic acids.

Overview of Research Trajectories for this compound

The unique structural features of this compound open up several promising avenues for future research. These research trajectories can be broadly categorized into the exploration of its potential as a plant growth regulator and as a therapeutic agent.

As a Plant Growth Regulator: Given the established role of naphthalene acetic acids as synthetic auxins, a primary research trajectory would be to evaluate the auxin-like activity of this compound. Studies could be designed to assess its effects on:

Rooting of cuttings: Investigating its efficacy in promoting adventitious root formation in various plant species.

Fruit set and development: Examining its potential to prevent premature fruit drop and improve fruit size and quality.

Cell elongation and division: Utilizing plant cell cultures to determine its specific effects on cellular processes compared to known auxins like NAA and 2,4-D. seejph.com

As a Therapeutic Agent: Drawing inspiration from the success of Naproxen and other bioactive naphthalene derivatives, another major research direction would be the investigation of its pharmacological properties. Key areas of exploration would include:

Anti-inflammatory and Analgesic Activity: Screening the compound for its ability to inhibit key inflammatory mediators, such as COX enzymes, and evaluating its pain-relieving effects in animal models.

Anticancer Activity: Given that some naphthalene derivatives have shown cytotoxic effects against cancer cell lines, it would be pertinent to investigate the potential of this compound as an anticancer agent. researchgate.net

Other Biological Activities: Exploring its potential in other therapeutic areas where naphthalene-based compounds have shown promise.

A fundamental aspect of these research trajectories would involve detailed physicochemical characterization and the development of efficient and scalable synthetic routes to provide the necessary quantities of the compound for thorough investigation.

Compound Information

Compound Name
This compound
1-naphthaleneacetic acid
2-naphthaleneacetic acid
Indole-3-acetic acid
Naproxen
(4-Methylnaphthalen-1-yl-selenyl)acetic acid
2,4-Dichlorophenoxyacetic acid

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 25178-74-9 aaronchem.comsigmaaldrich.comcombi-blocks.com
Molecular Formula C₁₃H₁₂O₂ aaronchem.com
Molecular Weight 200.23 g/mol aaronchem.com

Properties

CAS No.

25178-74-9

Molecular Formula

C13H12O2

Molecular Weight

200.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 4 Methylnaphthalen 1 Yl Acetic Acid

Direct Synthesis Approaches to 2-(4-methylnaphthalen-1-yl)acetic acid

Direct synthesis approaches focus on introducing the acetic acid side chain onto a 1-methylnaphthalene (B46632) scaffold. These methods are often desirable for their atom economy and potentially shorter reaction sequences.

Friedel-Crafts Acylation-Based Routes

A prominent strategy for synthesizing this compound begins with the Friedel-Crafts acylation of 1-methylnaphthalene. This electrophilic aromatic substitution introduces an acetyl group, which serves as a precursor to the final acetic acid moiety. The reaction typically involves treating 1-methylnaphthalene with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org The primary product of this reaction is 4-methyl-1-acetylnaphthalene. spectrabase.com

Following acylation, the resulting ketone undergoes the Willgerodt-Kindler reaction. This remarkable transformation involves heating the aryl ketone with elemental sulfur and a secondary amine, commonly morpholine, to produce a terminal thioamide. organic-chemistry.orgresearchgate.net The reaction proceeds through a series of complex rearrangements where the carbonyl group effectively migrates to the terminal carbon of the alkyl chain. thieme-connect.de The resulting thiomorpholide, 2-(4-methylnaphthalen-1-yl)-1-(morpholin-4-yl)ethanethione, is then subjected to hydrolysis, typically under acidic or basic conditions, to yield the final product, this compound. researchgate.net

StepReactantsReagentsProduct
1. Acylation1-MethylnaphthaleneAcetyl chloride, AlCl₃4-Methyl-1-acetylnaphthalene
2. Thioamidation4-Methyl-1-acetylnaphthaleneSulfur, Morpholine2-(4-methylnaphthalen-1-yl)-1-(morpholin-4-yl)ethanethione
3. HydrolysisThioamide IntermediateH₃O⁺ or OH⁻This compound

Carboxylation Reactions Involving Methylnaphthalene Precursors

Direct carboxylation offers a more direct pathway by introducing a carboxyl group onto the naphthalene (B1677914) ring system, which can then be homologated, or by directly adding a carboxymethyl group.

One effective method involves the formation of an organometallic intermediate from a halonaphthalene precursor. For instance, 1-bromo-4-methylnaphthalene (B1266045) can be converted into its corresponding Grignard reagent by reacting it with magnesium metal. This nucleophilic species is then treated with solid carbon dioxide (dry ice), followed by an acidic workup, to yield 4-methylnaphthalene-1-carboxylic acid. google.com To obtain the target acetic acid, a one-carbon homologation sequence is required. This can be achieved by reducing the carboxylic acid to the corresponding alcohol (4-methylnaphthalen-1-yl)methanol, converting the alcohol to a halide (e.g., 1-(chloromethyl)-4-methylnaphthalene), reacting with a cyanide salt like KCN to form the nitrile (4-methylnaphthalen-1-yl)acetonitrile, and finally hydrolyzing the nitrile to this compound. doubtnut.comyoutube.com

More advanced techniques include direct carboxylation. Anaerobic microbial cultures, such as the sulfate-reducing culture N47, have been shown to carboxylate naphthalene directly to 2-naphthoic acid, suggesting that enzymatic pathways could be harnessed for such transformations. researchgate.netasm.org Furthermore, electrochemical methods have been developed for the carboxylation of naphthalene derivatives with CO₂, often using a redox mediator. researchgate.netnih.gov These modern approaches could potentially be adapted for the direct carboxylation of 1-methylnaphthalene, offering greener and more efficient synthetic routes. qub.ac.uk

Multi-Step Synthetic Pathways to this compound

These strategies involve building the substituted naphthalene ring system from simpler acyclic or monocyclic precursors.

Strategies via 4-Oxobutanoic Acid Derivatives

The Haworth synthesis is a classic method for creating polycyclic aromatic systems, including naphthalenes. youtube.com A variation of this synthesis can be envisioned for the target molecule. The process would begin with a Friedel-Crafts acylation of toluene (B28343) with succinic anhydride (B1165640) (a derivative of 4-oxobutanoic acid) in the presence of AlCl₃. This would form 4-oxo-4-(p-tolyl)butanoic acid. The ketone is then reduced via a Clemmensen reduction (using zinc amalgam and HCl) to yield 4-(p-tolyl)butanoic acid. An intramolecular Friedel-Crafts acylation, induced by a strong acid like concentrated sulfuric acid, would then force ring closure to form a tetralone intermediate (4-methyl-3,4-dihydronaphthalen-1(2H)-one). Aromatization of this intermediate, typically through dehydrogenation using a catalyst like palladium on carbon (Pd/C) or selenium, would yield 1-naphthol (B170400) or a related derivative, which would then require further steps to introduce the acetic acid side chain. A patent describes a related process where an ester of phenylacetic acid is treated with succinic anhydride to afford a p-(3-carboxy-1-oxopropyl)phenylacetate derivative, which serves as a key intermediate in the synthesis of 2-naphthyl acetic acid derivatives. google.com

StepStarting MaterialKey ReagentIntermediate Product
1. AcylationTolueneSuccinic Anhydride, AlCl₃4-oxo-4-(p-tolyl)butanoic acid
2. Reduction4-oxo-4-(p-tolyl)butanoic acidZn(Hg), HCl4-(p-tolyl)butanoic acid
3. Cyclization4-(p-tolyl)butanoic acidH₂SO₄4-methyl-3,4-dihydronaphthalen-1(2H)-one
4. AromatizationTetralone intermediatePd/C, HeatMethyl-substituted naphthalene derivative

Utilization of Chalcone (B49325) and Hydrazine (B178648) Derivatives in Naphthalene-Acetic Acid Synthesis

The reaction of chalcones (α,β-unsaturated ketones) with hydrazine derivatives is a well-established and powerful method for the synthesis of five-membered heterocyclic compounds, specifically pyrazolines. rsc.org A typical synthesis involves the condensation of a ketone with an aromatic aldehyde to form a chalcone, which is then cyclized with hydrazine hydrate, often in the presence of an acid catalyst like acetic acid. rsc.org

While this reaction is highly effective for creating pyrazole (B372694) and related heterocyclic systems, its application for the direct synthesis of naphthalene-acetic acids is not prominently documented in chemical literature. The reaction pathway robustly favors the formation of the stable pyrazoline ring. Theoretically, one could propose a multi-step sequence involving the oxidative cleavage of the double bond in a suitably substituted naphthalene-containing chalcone. organic-chemistry.org However, this remains a speculative route without direct precedent, as the primary utility of the chalcone-hydrazine reaction lies in heterocyclic chemistry. Similarly, the Fischer indole (B1671886) synthesis, which reacts arylhydrazines with ketones, is a cornerstone for preparing indoles, not carbocyclic naphthalene systems. wikipedia.orgbyjus.comnih.gov

Conversion from Naphthalene-1-yl-methylamines

A reliable multi-step pathway to this compound can be executed starting from the corresponding amine, 4-methylnaphthalen-1-ylmethylamine. This method is analogous to the synthesis of phenylacetic acid from benzylamine (B48309) and involves a sequence of functional group transformations to build the carboxylic acid moiety. doubtnut.com

The synthesis would commence with the conversion of 4-methylnaphthalen-1-ylmethylamine to its corresponding alcohol, (4-methylnaphthalen-1-yl)methanol. This is typically achieved through diazotization with nitrous acid (generated in situ from NaNO₂) followed by warming in water. The resulting alcohol is then converted to a more reactive leaving group, such as a halide. Treatment with thionyl chloride (SOCl₂) or a phosphorus halide would yield 1-(chloromethyl)-4-methylnaphthalene. doubtnut.com

This benzylic-type halide is a key intermediate, susceptible to nucleophilic substitution. Reaction with sodium or potassium cyanide (NaCN or KCN) in a suitable solvent introduces the cyano group, forming (4-methylnaphthalen-1-yl)acetonitrile. doubtnut.com The final step is the hydrolysis of the nitrile. This can be accomplished under either acidic (e.g., aqueous H₂SO₄) or basic (e.g., aqueous NaOH followed by acidification) conditions, which converts the cyano group into a carboxylic acid, yielding the target compound, this compound. sciencemadness.org

StepStarting MaterialKey Reagent(s)Product
1. Diazotization/Hydrolysis4-methylnaphthalen-1-ylmethylamineNaNO₂, H⁺, H₂O(4-methylnaphthalen-1-yl)methanol
2. Halogenation(4-methylnaphthalen-1-yl)methanolSOCl₂1-(chloromethyl)-4-methylnaphthalene
3. Cyanation1-(chloromethyl)-4-methylnaphthaleneKCN(4-methylnaphthalen-1-yl)acetonitrile
4. Hydrolysis(4-methylnaphthalen-1-yl)acetonitrileH₃O⁺ or OH⁻This compound

Approaches Involving Naphthalene-1-yl-selenyl Acetic Acid Derivatives

One notable synthetic pathway involves the use of organoselenium compounds, specifically (naphthalen-1-yl-selenyl)acetic acid derivatives. nih.govnih.gov This approach leverages the chemical properties of selenium to facilitate the desired molecular transformations. The synthesis of these selenium-containing intermediates can be achieved through two primary methods: one utilizing arylselenols and the other employing arylselenocyanates. nih.gov

The arylselenols are typically prepared using Grignard reagents, while arylselenocyanates can be synthesized from the reaction of aryldiazonium salts with potassium selenocyanate. nih.gov Once these intermediates are formed, they can be further reacted to yield the target acetic acid derivatives. For instance, (naphthalen-1-yl-selenyl)acetic acid and its substituted analogs, such as (4-methylnaphthalen-1-yl-selenyl)acetic acid, have been synthesized using these methods. nih.gov The reaction of naphthalylselenol or naphthylselenocyanates with neutralized chloroacetic acid leads to the formation of the desired selenoacetic acid derivatives. nih.gov

The table below outlines the synthesis of various (naphthalen-1-yl-selenyl)acetic acid derivatives, which are key intermediates in this synthetic approach.

Compound NameStarting MaterialReagentsYield (%)
4-Nitro-1-naphthylselenocyanate4-Nitro-1-naphthylamineNaNO₂, H₂SO₄, KSeCN46
(Naphthalen-1-yl-selenyl)acetic acid1-Naphthylselenol or 1-NaphthylselenocyanateClCH₂COOH, NaOHNot specified
(4-Nitronaphthalen-1-yl-selenyl)acetic acid4-Nitro-1-naphthylselenocyanateClCH₂COOH, NaOHNot specified
(4-Bromonaphthalen-1-yl-selenyl)acetic acid4-Bromo-1-naphthylselenocyanateClCH₂COOH, NaOHNot specified
(4-Methylnaphthalen-1-yl-selenyl)acetic acid4-Methyl-1-naphthylselenolClCH₂COOH, NaOHNot specified

Table 1: Synthesis of (Naphthalen-1-yl-selenyl)acetic Acid Derivatives. nih.gov

Advanced Synthetic Techniques and Conditions

Modern organic synthesis often employs advanced techniques to improve efficiency, selectivity, and environmental friendliness. These methods are also applicable to the synthesis of this compound and its analogs.

Achieving specific stereochemistry and regiochemistry is a critical aspect of modern synthesis. In the context of naphthalene derivatives, controlling the position of substituents on the naphthalene ring is a key challenge of regioselective synthesis. For example, the oxidation of 2-methylnaphthalene (B46627) can lead to multiple products, highlighting the need for selective methods. google.com The development of synthetic routes that precisely control the placement of the methyl and acetic acid groups on the naphthalene core is essential for the unambiguous synthesis of this compound.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are more efficient and selective. In the synthesis of acetic acid and its derivatives, various catalytic systems are employed. For instance, the carbonylation of methanol (B129727) to produce acetic acid is a major industrial process that relies on homogeneous rhodium and iridium-based catalysts. researchgate.net While not directly the synthesis of this compound, the principles of using transition metal catalysts to facilitate C-C bond formation are relevant. For example, a method for synthesizing 2-methyl-1,4-naphthoquinone from 2-methylnaphthalene uses a mixed acid catalytic system with hydrogen peroxide as the oxidant and glacial acetic acid as the solvent. google.com This catalytic approach offers good selectivity and high yields. google.com

The table below summarizes a catalytic approach for a related naphthalene derivative.

Starting MaterialCatalyst/ReagentsProductYield (%)
2-MethylnaphthaleneMixed acid catalyst, H₂O₂, Glacial acetic acid2-Methyl-1,4-naphthoquinone87.4

Table 2: Catalytic Synthesis of 2-Methyl-1,4-naphthoquinone. google.com

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netsemanticscholar.org These principles are increasingly being applied to the synthesis of complex organic molecules.

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org

Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and other auxiliary substances. semanticscholar.org The use of water as a solvent at ambient temperature and pressure is a greener alternative. greenchemistry-toolkit.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. greenchemistry-toolkit.org

Use of Catalysis: Employing catalytic reagents in preference to stoichiometric reagents to enhance selectivity and minimize waste. researchgate.net

Reduce Derivatives: Minimizing or avoiding the use of temporary modifying groups to reduce the number of synthetic steps and waste generation. nih.gov

Design for Degradation: Designing chemical products that can break down into innocuous substances after their use, minimizing their environmental persistence. nih.gov

For example, the use of one-pot syntheses aligns with the principle of reducing derivatives and waste. nih.gov Similarly, employing catalytic systems instead of stoichiometric reagents improves atom economy and reduces waste. The development of biocatalytic processes, such as using engineered yeast to produce adipic acid from sugars, represents a significant advancement in green chemistry. greenchemistry-toolkit.org

Chemical Reactivity and Mechanistic Investigations of 2 4 Methylnaphthalen 1 Yl Acetic Acid

Elucidation of Reaction Mechanisms for Functional Group Transformations

The reactivity of 2-(4-methylnaphthalen-1-yl)acetic acid is twofold, centered on the carboxylic acid group and the naphthalene (B1677914) ring system.

Carboxylic Acid Group Reactivity (e.g., Esterification, Amidation)

The carboxylic acid group is a versatile functional group that readily participates in nucleophilic acyl substitution reactions.

Esterification: In the presence of an acid catalyst, such as sulfuric acid, this compound can react with alcohols to form esters in a process known as Fischer esterification. masterorganicchemistry.comchemguide.co.uk The reaction proceeds through a series of reversible steps. Initially, the carbonyl oxygen of the carboxylic acid is protonated, which enhances the electrophilicity of the carbonyl carbon. chemguide.co.ukyoutube.com A molecule of alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.comchemguide.co.uk The equilibrium can be driven towards the product side by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Amidation: Similarly, amidation can be achieved by reacting this compound with an amine. This reaction typically requires the use of a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), to activate the carboxylic acid. researchgate.net The activated acid derivative is then susceptible to nucleophilic attack by the amine, leading to the formation of an amide bond. A base, like triethylamine, is often added to neutralize the hydrochloride salt of the amine. researchgate.net

Table 1: Representative Functional Group Transformations of the Carboxylic Acid Moiety

Transformation Reagents and Conditions Product
Esterification Methanol (B129727), H₂SO₄ (catalyst), heat Methyl 2-(4-methylnaphthalen-1-yl)acetate
Amidation Glycine (B1666218) ethyl ester hydrochloride, EDC, Triethylamine, Dichloromethane (2-(4-methylnaphthalen-1-yl)acetylamino)acetic acid ethyl ester

Naphthalene Core Functionalization (e.g., Electrophilic Aromatic Substitution)

The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is directed by the existing substituents: the methyl group and the acetic acid side chain. Naphthalene itself typically undergoes electrophilic attack at the α-position (C1, C4, C5, C8) as the resulting carbocation intermediate is more stable due to resonance. uomustansiriyah.edu.iq

In this compound, the C1 position is already substituted. The methyl group at C4 is an activating, ortho-, para-directing group, while the acetic acid group at C1 is generally considered a deactivating, meta-directing group in the context of a benzene ring, though its influence on the naphthalene system is more complex. Considering the combined directing effects, electrophilic attack is most likely to occur at the positions activated by the methyl group and not strongly deactivated by the acetic acid group. The α-positions of the unsubstituted ring (C5 and C8) are generally favored for electrophilic attack on naphthalene derivatives. uomustansiriyah.edu.iq Halogenation, such as bromination, can proceed in a solvent like carbon tetrachloride, often without a Lewis acid catalyst. youtube.com Nitration can be achieved using a mixture of nitric and sulfuric acids. youtube.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Electrophile Predicted Major Product(s)
Nitration NO₂⁺ 2-(4-methyl-5-nitronaphthalen-1-yl)acetic acid and/or 2-(4-methyl-8-nitronaphthalen-1-yl)acetic acid
Bromination Br₂ 2-(5-bromo-4-methylnaphthalen-1-yl)acetic acid and/or 2-(8-bromo-4-methylnaphthalen-1-yl)acetic acid
Sulfonation SO₃ 5-(1-(carboxymethyl)-4-methylnaphthalen-5-yl)sulfonic acid and/or 8-(1-(carboxymethyl)-4-methylnaphthalen-8-yl)sulfonic acid

Oxidative and Reductive Transformations of this compound

The naphthalene ring and the carboxylic acid group can undergo oxidative and reductive transformations under specific conditions.

Oxidation: Strong oxidizing agents, such as potassium permanganate in an acidic medium, can lead to the oxidative degradation of the naphthalene ring system. researchgate.net For naphthalene itself, this reaction yields phthalic acid. researchgate.net It is expected that this compound would also be susceptible to such oxidation, likely resulting in a substituted phthalic acid derivative. The reaction with hydroxyl radicals, which can be generated by pulse radiolysis, is also a potential oxidative pathway. wikipedia.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). archive.org The reduction of the naphthalene ring, however, requires more forcing conditions, such as catalytic hydrogenation at high pressure and temperature. youtube.com Depending on the conditions, partial or complete saturation of the naphthalene core can be achieved.

Table 3: Potential Oxidative and Reductive Transformations

Transformation Reagents and Conditions Expected Product
Oxidation KMnO₄, H⁺, heat Substituted phthalic acid derivative
Reduction of COOH 1. LiAlH₄, THF; 2. H₂O 2-(4-methylnaphthalen-1-yl)ethanol
Reduction of Ring H₂, Ni catalyst, high pressure, high temp. 2-(4-methyldecahydronaphthalen-1-yl)acetic acid

Cyclization and Rearrangement Reactions of this compound Precursors or Derivatives

Derivatives of this compound can undergo intramolecular cyclization reactions to form new ring systems. For instance, conversion of the carboxylic acid to an acyl chloride, followed by a Friedel-Crafts acylation, could potentially lead to the formation of a new six-membered ring fused to the naphthalene core.

Rearrangement reactions are also possible for certain naphthalene derivatives, particularly those with steric strain. For example, a 1,8-disubstituted naphthalene derivative has been shown to undergo an unusual rearrangement involving the fragmentation of the naphthalene ring. acs.org While this compound itself is not sterically strained in this manner, certain derivatives could potentially undergo rearrangements under specific reaction conditions. Inspired by the Wittig reaction, nitrogen-to-carbon single-atom transmutations in isoquinolines provide a pathway to substituted naphthalene derivatives, highlighting the possibility of complex skeletal transformations in related systems. nih.gov

Investigations into Intermediate Species and Transition States

The mechanisms of the reactions involving this compound proceed through various transient intermediates and transition states.

In Fischer esterification , the key intermediate is the protonated carboxylic acid, which then forms a tetrahedral intermediate upon nucleophilic attack by the alcohol. chemguide.co.uk The transition states in this process involve the formation and cleavage of bonds to the carbonyl carbon.

For electrophilic aromatic substitution , the crucial intermediate is the resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org The stability of this intermediate determines the regioselectivity of the reaction. For naphthalene derivatives, the arenium ion that maintains a benzenoid ring is more stable, explaining the preference for α-substitution. uomustansiriyah.edu.iq Theoretical calculations can be employed to model the transition states and intermediates in such reactions, providing insights into their relative energies and geometries. acs.org

In photocycloaddition reactions of related naphthalene derivatives, diradical species have been proposed as key intermediates. acs.org While not a direct reaction of the ground state molecule, this illustrates the potential for complex intermediates in the broader chemistry of naphthalene compounds.

Spectroscopic and Advanced Structural Elucidation of 2 4 Methylnaphthalen 1 Yl Acetic Acid

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FT-IR and FT-Raman are instrumental in identifying the functional groups and probing the molecular vibrations of a compound.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR. For 2-(4-methylnaphthalen-1-yl)acetic acid, the symmetric vibrations of the non-polar bonds would be particularly active. Strong Raman scattering would be expected for the C=C stretching vibrations within the naphthalene (B1677914) ring, typically appearing in the 1400-1650 cm⁻¹ region. The C-H stretching bands would also be visible. Unlike in FT-IR, the O-H stretch of the carboxylic acid is generally weak in Raman spectroscopy. The carbonyl C=O stretch would also be present, though typically weaker than in the IR spectrum. This technique is especially useful for analyzing the skeletal vibrations of the aromatic ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structural connectivity and carbon framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Connectivity

In a ¹H-NMR spectrum of this compound, distinct signals would correspond to each unique proton environment. The carboxylic acid proton (-COOH) would likely appear as a broad singlet far downfield, typically above 10 ppm. The protons on the naphthalene ring would resonate in the aromatic region (approximately 7.0-8.5 ppm), showing a complex pattern of doublets, triplets, or multiplets depending on their specific positions and coupling with neighboring protons. A singlet would be expected for the methylene (B1212753) protons (-CH₂-) of the acetic acid group, likely appearing between 3.5 and 4.5 ppm. The methyl group (-CH₃) attached to the naphthalene ring would produce a sharp singlet further upfield, typically in the range of 2.3-2.7 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Elucidation

The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a signal for the carbonyl carbon of the carboxylic acid would be expected in the downfield region, around 170-180 ppm. The ten carbon atoms of the naphthalene ring would produce a series of signals in the aromatic region (approximately 120-140 ppm). The signal for the methylene carbon (-CH₂-) would likely appear between 30 and 45 ppm, while the methyl group carbon (-CH₃) would be found in the upfield region, typically between 15 and 25 ppm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₃H₁₂O₂. combi-blocks.com Its exact molecular weight is 200.0837 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio of 200. A prominent fragment would be expected from the loss of the carboxylic acid group (-COOH, 45 mass units), resulting in a peak at m/z 155. Another characteristic fragmentation would be the loss of a water molecule from the molecular ion under certain conditions, or further fragmentation of the naphthalene moiety.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. For this compound, a single crystal X-ray diffraction study would provide a wealth of structural information.

A crystallographic analysis would reveal the following:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

Molecular Conformation: The three-dimensional arrangement of the atoms in the molecule, including the planarity of the naphthalene ring system and the orientation of the acetic acid side chain relative to the ring.

Intermolecular Interactions: Crucial information about how the molecules pack together in the solid state. This would include details on hydrogen bonding, which is expected to be a dominant interaction due to the carboxylic acid group. The analysis would identify hydrogen bond donors and acceptors, bond distances, and angles, revealing patterns such as dimeric structures common in carboxylic acids. Pi-pi stacking interactions between the naphthalene rings of adjacent molecules might also be observed.

Without experimental data, a hypothetical data table for the crystal structure of this compound would look like this:

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z (molecules per unit cell)4

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to assess the thermal stability and decomposition profile of a compound.

A TGA experiment on this compound would provide:

Decomposition Temperature: The temperature at which the compound begins to lose mass due to decomposition.

Decomposition Profile: The TGA curve would show one or more steps of mass loss, indicating the different stages of decomposition. For this compound, the initial mass loss might correspond to the decarboxylation of the acetic acid group, followed by the breakdown of the naphthalene ring at higher temperatures.

Residual Mass: The amount of material remaining at the end of the analysis, which can indicate the formation of stable carbonaceous residue.

A hypothetical TGA data table would include:

ParameterHypothetical Value Range
Onset of Decomposition (°C)200 - 250 °C
Temperature of Maximum Mass Loss (°C)250 - 350 °C
Mass Loss (%)> 95%
Residual Mass at 600 °C (%)< 5%

Differential Scanning Calorimetry (DSC) for Thermal Behavior

Differential scanning calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.

For this compound, a DSC analysis would determine:

Melting Point: A sharp endothermic peak on the DSC curve would indicate the melting point of the crystalline solid.

Enthalpy of Fusion: The area under the melting peak corresponds to the energy required to melt the sample.

Polymorphism: The presence of multiple melting peaks or other thermal events before melting could suggest the existence of different crystalline forms (polymorphs).

A hypothetical DSC data table would present the following:

ParameterHypothetical Value
Melting Onset (°C)Value
Melting Peak (°C)Value
Enthalpy of Fusion (J/g)Value

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The naphthalene ring system is the primary chromophore in this compound.

The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of the naphthalene core. The substitution on the ring can cause shifts in the absorption maxima (λmax) compared to unsubstituted naphthalene. The spectrum is typically recorded in a non-absorbing solvent, and the choice of solvent can sometimes influence the fine structure of the absorption bands.

The electronic transitions responsible for the absorption bands in naphthalene derivatives are typically π → π* transitions. The spectrum of a naphthalene system usually displays several bands corresponding to excitations to different excited electronic states.

A hypothetical UV-Visible spectroscopy data table could be:

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
Ethanol~220Valueπ → π
~280Valueπ → π
~310Valueπ → π*

Lack of Specific Research Data for this compound

Following a comprehensive search for computational and theoretical studies on the chemical compound This compound , it has been determined that there is a notable absence of specific research literature required to fulfill the detailed article outline provided.

Searches for peer-reviewed articles and scientific data pertaining to Density Functional Theory (DFT) calculations, molecular dynamics (MD) simulations, and other specified computational investigations for this exact molecule did not yield any relevant results. The inquiries for each subsection, including optimized molecular geometries, vibrational frequency analysis, electronic structure properties (such as HOMO-LUMO, NBO, and NPA), global reactivity parameters, and molecular electrostatic potential mapping, failed to locate any dedicated studies on this compound.

While computational studies are available for structurally related compounds, such as 1-naphthaleneacetic acid and other naphthalene derivatives, the strict requirement to focus solely on this compound prevents the use of this analogous data. Extrapolating findings from different molecules would not provide scientifically accurate information for the specified compound and would violate the core instructions of the request.

Therefore, due to the lack of available specific scientific data, it is not possible to generate the requested article with the required level of detail and accuracy for each outlined section and subsection.

Computational Chemistry and Theoretical Investigations of 2 4 Methylnaphthalen 1 Yl Acetic Acid

Potential Energy Surface (PES) Analysis for Reaction Pathways and Stability

Potential Energy Surface (PES) analysis is a fundamental computational tool used to explore the conformational landscape of a molecule and to identify stable isomers, transition states, and reaction pathways. A PES represents the energy of a molecule as a function of its geometry. For a molecule like 2-(4-methylnaphthalen-1-yl)acetic acid, key degrees of freedom include the rotation around single bonds, such as the bond connecting the acetic acid group to the naphthalene (B1677914) ring and the bond linking the methyl group.

Theoretical studies on structurally similar compounds, such as 1-methylnaphthalene (B46632), have utilized Density Functional Theory (DFT) to perform PES scans. researchgate.net In one such study, the torsional angle involving the methyl group and the naphthalene ring was systematically varied, and the energy was calculated at each step to find the most stable conformation. researchgate.net The minimum energy curve for the rotation of the methyl group in 1-methylnaphthalene was found at a torsional angle of 160°, corresponding to the molecule's most stable form. researchgate.net This type of analysis, known as a relaxed PES scan, involves optimizing all other geometrical parameters at each incremental step of a constrained coordinate. uni-muenchen.de

The stability of this compound is largely determined by the rotational barriers between different conformers. The rotation of the acetic acid side chain and the methyl group can lead to various spatial arrangements, each with a distinct energy level. The energy maxima on the PES correspond to transition states, and the energy difference between a stable conformer (a minimum on the PES) and a transition state represents the rotational energy barrier. mdpi.com For instance, in a study of L-proline, a rigid PES scan of the carboxylic group rotation revealed a significant energy barrier, indicating that the rotation is highly restricted. scispace.com A similar approach for this compound would reveal the preferred orientation of its acetic acid and methyl substituents and the energy required to transition between different conformations.

Furthermore, PES analysis is crucial for understanding reaction pathways, such as atmospheric oxidation. Studies on the oxidation of naphthalene by hydroxyl (OH) radicals detail the formation of various products based on the initial site of OH attack on the aromatic ring, a process governed by the underlying potential energy surface. copernicus.orgcopernicus.org

Table 1: Illustrative Rotational Energy Barrier from PES Analysis of a Related Compound This table presents data for a structurally related compound to illustrate the type of information obtained from a PES analysis, as specific data for this compound is not available in the cited literature.

CompoundRotational CoordinateComputational MethodCalculated Rotational Barrier (kcal/mol)Reference
N-Benzhydrylformamide DerivativesFormyl group rotationDFT (M06-2X/6-311+G)20–23 mdpi.com
N-BenzhydrylformamideAryl fragment rotationDFT (M06-2X/6-311+G)2.5 mdpi.com

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical switching and frequency conversion. youtube.com Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit large NLO responses. analis.com.my The NLO properties of a molecule are governed by its response to an intense electromagnetic field, such as that from a laser. This response is described by the molecular hyperpolarizabilities. Second-harmonic generation (SHG), the process of converting two photons of a certain frequency into a single photon with double the frequency, is a key characteristic of NLO materials. wikipedia.org

Computational methods, especially DFT, are widely used to predict the NLO properties of molecules. The first static hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. Theoretical studies on naphthalene derivatives have shown that their molecular structure significantly influences their NLO activity. ipme.ru For instance, the strategic placement of electron-donating and electron-accepting groups on the naphthalene ring system can dramatically increase the hyperpolarizability. ipme.ru The π-conjugated system of the naphthalene core facilitates intramolecular charge transfer (ICT) from the donor to the acceptor, which is the fundamental origin of the NLO response. analis.com.my

Table 2: Calculated NLO Properties for Representative Naphthalene Derivatives This table showcases theoretical NLO data for related compounds to exemplify the parameters investigated, as specific data for this compound is not available in the cited literature.

Compound TypePropertyComputational MethodCalculated ValueReference
Donor-Acceptor Naphthalene DerivativeFirst Static Hyperpolarizability (β)DFT/B3LYP/6-311++G(2d,p)High values reported, specific values vary with isomer ipme.ru
Naphthalen-1-yl Ethynylated-ChalconeTotal First Hyperpolarizability (βtot)DFT B3LYP/6-31G(d,p)Value indicates good NLO activity analis.com.my

Quantitative Structure-Property Relationships (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the structural or physicochemical properties of compounds with their macroscopic properties or biological activities. These models are built by finding a mathematical relationship between calculated molecular descriptors (which encode structural features) and an observed property.

For naphthalene derivatives, QSPR models have been successfully developed for various endpoints. One study applied a method called Multivariate Image Analysis applied to QSPR (MIA-QSPR) to predict the ¹³C NMR chemical shifts of 25 monosubstituted naphthalenes. nih.gov In this approach, 2D images of the molecular structures are used to derive descriptors, which are then processed using principal component analysis (PCA) and modeled with principal component regression (PCR) or artificial neural networks (PC-ANN). nih.gov The resulting models showed high predictive accuracy, with correlation coefficients (R²) greater than 0.9 for test sets. nih.gov

In the context of biological activity, a QSAR study was conducted on a series of naphthalen-1-yl-acetic acid hydrazides to model their antimicrobial activity. nih.gov This is particularly relevant as the studied compounds share the naphthalene acetic acid scaffold with this compound. The study revealed that a multi-target QSAR model was more effective in describing the antimicrobial activity than models built for a single target. nih.gov

As this compound is a synthetic auxin, its biological activity is a prime candidate for QSAR modeling. nih.govcbseacademic.nic.in The fundamental structural features for auxin activity are recognized as a planar aromatic ring and a side chain containing a carboxyl group, both of which are present in the target molecule. nih.gov QSPR/QSAR models could be developed to predict properties like receptor binding affinity, plant growth regulation efficiency, or environmental fate based on descriptors derived from the molecule's 3D structure. Such models are valuable for designing new analogs with enhanced activity or specific properties.

Table 3: Example of QSPR Model Performance for Naphthalene Derivatives This table illustrates the predictive power of a QSPR model for a property of naphthalene derivatives, as a specific model for this compound is not available in the cited literature.

Study TypePredicted PropertyModelR² (Training Set)R² (Test Set)Reference
MIA-QSPR¹³C NMR Chemical ShiftsCR-PC-ANN≥ 0.922≥ 0.936 nih.gov

Exploration of Derivatives and Analogs of 2 4 Methylnaphthalen 1 Yl Acetic Acid

Synthesis of Ester and Amide Derivatives of 2-(4-methylnaphthalen-1-yl)acetic acid

The carboxylic acid group of this compound is a prime site for derivatization, most commonly through esterification and amidation.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This process, known as Fischer esterification, involves heating the mixture to drive the reaction towards the formation of the ester and water. For instance, reacting this compound with methanol (B129727) under these conditions would yield methyl 2-(4-methylnaphthalen-1-yl)acetate. The reaction of 4-methyl-2-pentanol (B46003) with acetic acid serves as a general example of this type of transformation. ukessays.com

Amide synthesis involves the reaction of the carboxylic acid with an amine. A direct reaction is often inefficient; therefore, the carboxylic acid is usually activated first. libretexts.orgambeed.com A common method is the conversion of the carboxylic acid to its more reactive acyl chloride, which then readily reacts with an amine. Alternatively, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-diisopropylcarbodiimide (DIC) are widely used to facilitate amide bond formation under milder conditions. nih.govresearchgate.netresearchgate.net For example, the synthesis of N-(1,3-thiazol-2-yl)-2-(naphthalen-1-yl)acetamide was accomplished by reacting 1-naphthaleneacetic acid with 2-aminothiazole (B372263) using EDC as a coupling agent in the presence of triethylamine. nih.gov Similarly, various amide derivatives of nitro-imidazole have been synthesized by condensing the corresponding carboxylic acid with different amines using phosphorus oxychloride as the condensing agent. derpharmachemica.com

Table 1: Examples of Amide Synthesis from Naphthalene (B1677914) Acetic Acid Derivatives

Starting Carboxylic Acid Amine Coupling Agent/Method Product
1-Naphthaleneacetic acid 2-Aminothiazole EDC, Triethylamine 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide nih.gov
1-Naphthaleneacetic acid Glycine (B1666218) ethyl ester hydrochloride EDC, Triethylamine (2-Naphthalen-1-yl-acetylamino)-acetic acid ethyl ester researchgate.net
2-Naphthylacetic acid Piperazine Thionyl chloride (to form acyl chloride) N-(Naphthalen-2-yl)-2-(piperazin-1-yl)acetamide

Naphthalene Ring Substitutions and Modifications

Modifying the aromatic naphthalene core of this compound through the introduction of various substituents can significantly alter its chemical properties.

Halogenation and Alkylation on the Naphthalene Nucleus

Halogenation , such as chlorination, of the naphthalene ring can be achieved, though it often results in a mixture of products, including both substitution and addition compounds. The chlorination of 2-methylnaphthalene (B46627) in acetic acid has been shown to produce a variety of chlorinated naphthalene derivatives. rsc.org For example, the synthesis of 1,4-dichloro-2-methylnaphthalene has been described. rsc.org Similarly, photobromination of methylnaphthalenes with molecular bromine can lead to side-chain substituted products, with minimal ring substitution. acs.org

Alkylation of the naphthalene ring can be performed using Friedel-Crafts alkylation reactions. However, these reactions can be prone to issues like polyalkylation and carbocation rearrangements. youtube.com A more controlled approach for introducing alkyl groups is often desired.

Introduction of Heterocyclic Moieties (e.g., Imidazoles, Triazoles)

The incorporation of nitrogen-containing heterocycles like imidazoles and triazoles onto the molecular framework can lead to compounds with interesting properties.

Imidazole (B134444) derivatives can be synthesized through various methods. One common approach involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia, known as the Debus synthesis. pharmaguideline.com More advanced methods allow for the synthesis of substituted imidazoles. For instance, polymer-supported α-acylamino ketones can be converted to imidazoles, allowing for further elaboration. researchgate.net Carboxylic acids can be used as precursors in some imidazole syntheses. acs.orgacs.org

Triazole derivatives can be synthesized from carboxylic acids through several routes. mdpi.comresearchgate.netresearchgate.net One method involves the reaction of a carboxylic acid with aminoguanidine (B1677879) hydrochloride. nih.gov Another approach is the reaction of carboxylic acids with hydrazines and amidines. researchgate.net For example, 1,2,4-triazoles can be formed by reacting a carboxylic acid with hydrazinophthalazine using coupling agents like EDC and 1-hydroxybenzotriazole (B26582) (HOBT), with reported yields between 75-85%. researchgate.netscielo.br

Table 2: General Methods for Heterocycle Synthesis from Carboxylic Acids

Heterocycle Synthetic Method Reagents
1,2,4-Triazole Condensation Carboxylic acid, Thiocarbohydrazide (heated) nih.gov
1,2,4-Triazole Sequential Reaction Carboxylic acid, Primary amidine, Monosubstituted hydrazine (B178648), HATU, DIPEA researchgate.net
1,2,4-Triazole Condensation Carboxylic acid, Hydrazinophthalazine, EDC, HOBT researchgate.netscielo.br

Side Chain Modifications to the Acetic Acid Moiety

The acetic acid side chain, -CH₂COOH, offers another site for structural modification, particularly at the α-carbon.

Alkylation of the α-carbon of arylacetic acids is a key transformation. nih.gov This can be accomplished by generating an enediolate from the carboxylic acid using a strong base, such as a chiral lithium amide, followed by reaction with an alkyl halide. nih.gov This method allows for the direct and highly enantioselective installation of alkyl groups. For example, the methylation of (6-methoxynaphthalen-2-yl)acetic acid to produce naproxen (B1676952) demonstrates the applicability of this methodology to naphthaleneacetic acids. nih.gov This approach avoids the need for attaching and later removing a chiral auxiliary. nih.gov

Synthesis and Characterization of Metal Complexes with this compound and its Derivatives

Carboxylic acids, including this compound and its derivatives, can act as ligands, coordinating to metal ions to form metal complexes. mdpi.comsemanticscholar.orgnih.gov The carboxylate group can bind to metal ions in various modes, leading to a diverse range of structures, from mononuclear to polynuclear complexes. mdpi.comsemanticscholar.org

The synthesis of these complexes typically involves reacting a salt of the desired metal with the naphthalene-based acetic acid ligand in a suitable solvent. nih.gov For example, transition metal complexes of a naphthyl acetohydrazide ligand have been prepared with metals such as Co(II), Ni(II), Cu(II), Zn(II), Pb(II), and Cd(II). nih.gov

Characterization of these metal complexes is carried out using a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the carboxylate group to the metal, often observed as a shift in the C=O stretching frequency. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (for diamagnetic complexes), UV-Vis spectroscopy, and elemental analysis are also routinely employed. nih.gov For paramagnetic complexes, techniques like MALDI mass spectrometry are used for characterization. nih.gov The structural features, such as the coordination geometry around the metal ion and the nuclearity of the complex, are often definitively determined by single-crystal X-ray crystallography. semanticscholar.org

Table 3: Characterization Techniques for Metal Complexes

Technique Information Obtained
Infrared (IR) Spectroscopy Confirmation of ligand coordination, identification of functional groups. nih.gov
UV-Vis Spectroscopy Information on electronic transitions within the complex. nih.gov
NMR Spectroscopy Structural information for diamagnetic complexes. nih.gov
Mass Spectrometry (e.g., MALDI) Molecular weight and structural confirmation, especially for paramagnetic complexes. nih.gov
Single-Crystal X-ray Crystallography Definitive determination of the three-dimensional molecular structure. semanticscholar.org
Elemental Analysis Determination of the elemental composition of the complex. nih.gov

Structure Activity Relationship Sar Studies of 2 4 Methylnaphthalen 1 Yl Acetic Acid and Its Analogs

Systematic Modification and Activity Profiling in Research Models

Systematic modification of the 2-(4-methylnaphthalen-1-yl)acetic acid scaffold has been a cornerstone of SAR investigations. This involves the synthesis of a series of analogs where specific parts of the molecule, such as the naphthalene (B1677914) ring, the methyl group, or the acetic acid side chain, are altered. These modifications can include the introduction of different substituents, changes in the length or composition of the linker, and the exploration of various ring systems.

The resulting analogs are then subjected to activity profiling in various in vitro and in vivo research models. These models are crucial for determining the biological effects of the chemical modifications. For instance, in the context of anti-inflammatory research, analogs might be tested for their ability to inhibit specific enzymes like cyclooxygenases (COX) or to modulate the production of inflammatory mediators in cell-based assays.

The data gathered from these studies allow for the construction of a comprehensive SAR landscape. This landscape helps to identify which structural motifs are essential for activity, which are detrimental, and which can be modified to fine-tune the pharmacological profile.

Influence of Stereochemistry on Activity

The presence of a chiral center in this compound, at the carbon atom bearing the carboxyl group, means that it can exist as two enantiomers (R and S forms). The spatial arrangement of atoms, or stereochemistry, can have a profound impact on the biological activity of a chiral drug. This is because biological targets, such as enzymes and receptors, are themselves chiral and often exhibit stereospecific recognition of ligands.

Studies investigating the influence of stereochemistry on the activity of this compound and its analogs would involve the separation of the racemic mixture into its individual enantiomers. Each enantiomer would then be independently evaluated in biological assays. It is often observed that one enantiomer, the eutomer, is significantly more active than the other, the distomer. In some cases, the distomer may be inactive or even contribute to undesirable side effects. Understanding the stereochemical requirements for activity is a critical aspect of rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov

In the context of this compound and its analogs, a QSAR study would involve:

Data Set Compilation: Assembling a series of analogs with their corresponding experimentally determined biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Model Development: Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. nih.gov

Model Validation: Rigorously testing the predictive power of the QSAR model using both internal and external validation techniques.

A validated QSAR model can be a powerful tool for predicting the biological activity of novel, yet-to-be-synthesized analogs of this compound. nih.gov This can help to prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery process. nih.gov

QSAR Modeling Step Description
Data Set Compilation A collection of this compound analogs and their measured biological activities.
Descriptor Calculation Computation of various physicochemical and structural properties for each analog.
Model Development Creation of a mathematical equation linking the descriptors to the biological activity.
Model Validation Assessment of the model's ability to accurately predict the activity of new compounds.

Ligand-Receptor Interaction Studies (In Silico)

In silico ligand-receptor interaction studies, often referred to as molecular docking, are computational techniques used to predict the preferred binding mode of a ligand (in this case, this compound or its analogs) to a three-dimensional structure of its biological target (a receptor or enzyme).

These studies provide valuable insights into the molecular basis of the ligand's activity. By visualizing the binding pose, researchers can identify the key amino acid residues in the target's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, molecular docking studies could be used to:

Elucidate how the naphthalene ring and the methyl group fit into the binding site.

Understand the role of the carboxylic acid group in forming critical interactions, such as hydrogen bonds with polar residues.

Explain the observed SAR data, for example, why certain modifications increase or decrease activity.

Guide the design of new analogs with improved binding affinity and selectivity.

The combination of SAR studies, QSAR modeling, and in silico ligand-receptor interaction analyses provides a comprehensive and powerful platform for the rational design and optimization of novel therapeutic agents based on the this compound scaffold.

Biological Activities and Mechanistic Insights of 2 4 Methylnaphthalen 1 Yl Acetic Acid in Vitro/in Silico Research

Anti-inflammatory Activity Mechanisms (Excluding Clinical Human Trials)

Naphthalene (B1677914) derivatives have been recognized for their potential as anti-inflammatory agents. researchgate.net Research into related compounds, such as certain secondary metabolites isolated from Beilschmiedia roxburghiana, has identified significant anti-inflammatory properties. nih.gov While specific in vitro mechanistic studies on 2-(4-methylnaphthalen-1-yl)acetic acid's effect on inflammatory pathways like cyclooxygenase (COX) or lipoxygenase (LOX) enzyme inhibition are not extensively detailed in the reviewed literature, the broader class of naphthalene-containing molecules has been reported as effective anti-inflammatory agents. researchgate.net For example, studies on other plant extracts containing polyphenols and flavonoids—structural motifs present in naphthalene derivatives—have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. scielo.br

Analgesic Activity Mechanisms (Excluding Clinical Human Trials)

The analgesic mechanisms of this compound are not directly elucidated in the available research. However, the anti-inflammatory activity often correlates with analgesic effects, as inflammatory mediators like prostaglandins (B1171923) are central to pain signaling. The potential for naphthalene derivatives to inhibit inflammatory pathways suggests a plausible mechanism for analgesia. Research on the orphan receptor GPR139, which is modulated by certain aromatic compounds, indicates its involvement in opposing opioid receptor signaling, pointing to a complex role in neuromodulation that could influence pain perception. nih.gov

Antimicrobial Activity Investigations (In Vitro Bacterial and Fungal Strains)

Naphthalene derivatives have demonstrated significant antimicrobial properties against a wide spectrum of human pathogens. researchgate.net Studies have shown that these compounds are effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.net

Research into naphthalene-derived bis-quaternary ammonium (B1175870) compounds (bis-QACs) has revealed potent bactericidal and bacteriostatic action against the highly virulent ESKAPE group of pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). mdpi.com The antimicrobial efficacy of these derivatives is influenced by their structure, particularly their lipophilicity. mdpi.com Scanning electron microscopy has shown that these compounds can cause severe membrane damage to bacteria like S. aureus and P. aeruginosa. mdpi.com Some naphthofuran derivatives coupled with a quinoline (B57606) nucleus have also exhibited significant activity against pathogenic bacteria and fungi. researchgate.net

Table 1: In Vitro Antimicrobial Activity of Naphthalene Derivatives

Derivative ClassTarget MicroorganismsObserved EffectReference
Naphthalene-derived bis-QACsESKAPE Pathogens (e.g., S. aureus, P. aeruginosa, E. coli, K. pneumoniae)Potent bacteriostatic and bactericidal action; membrane damage. mdpi.com
Naphthofuran derivativesHuman pathogenic bacteria and fungiSignificant antimicrobial activity. researchgate.net
General Naphthalene DerivativesMycobacterium, Bacillus cereus, Listeria monocytogenes, Candida albicansEffective antimicrobial properties with minimum toxicity. researchgate.net

Antioxidant Activity Studies (In Vitro Assays)

The antioxidant potential of naphthalene derivatives has been evaluated using various in vitro assays, most commonly the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. bath.ac.uk, nih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov, mdpi.com

Naphthalene-based chalcone (B49325) derivatives have shown promising antioxidant capacities. For instance, certain synthesized heterocyclic derivatives demonstrated potent activity in the DPPH assay, with IC50 values comparable to the standard antioxidant, ascorbic acid. bath.ac.uk The antioxidant activity is often correlated with the presence of phenolic and flavonoid components. nih.gov, mdpi.com The solvent and pH used in these assays can significantly influence the determined antioxidant potential. mdpi.com, researchgate.net Statistical comparisons of different assays (DPPH, ABTS, FRAP, and Folin-Ciocalteu) reveal that while most correlate well, the DPPH assay may reflect different antioxidative attributes due to its reaction mechanism. nih.gov

Table 2: In Vitro Antioxidant Activity of Naphthalene Derivatives

Derivative ClassAssayIC50 Value (μM)Standard (IC50 μM)Reference
Naphthalene-based chalcone (Compound 5)DPPH178Ascorbic Acid (148) bath.ac.uk
Naphthalene-based chalcone (Compound 10)DPPH177Ascorbic Acid (148) bath.ac.uk
Astaxanthin (from shrimp waste)DPPH~40.2 (17.5 µg/mL)N/A mdpi.com
Astaxanthin (from shrimp waste)ABTS~17.7 (7.7 µg/mL)N/A mdpi.com

Anticancer Activity Research (In Vitro Cell Line Studies)

Derivatives of naphthalene have been the subject of numerous in vitro studies to investigate their potential as anticancer agents. Research has shown that these compounds can induce cytotoxic and pro-apoptotic effects in various cancer cell lines. nih.gov

For example, novel aminobenzylnaphthols derived from the Betti reaction exhibited cytotoxic properties against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines. nih.gov Similarly, 2-acylated-1,4-naphthohydroquinones showed selective cytotoxic effects on lymphoma/leukemia cells, inducing cell death via the intrinsic apoptotic pathway, involving mitochondrial depolarization and caspase-3 activation. nih.gov Furthermore, 1-Naphthaleneacetic acid (NAA), a related compound, has been found to inhibit apoptosis in cultured human cells by enhancing the expression of the ANGPTL4 gene. nih.gov, researchgate.net The cytotoxic activity of these compounds is often concentration-dependent. nih.gov, nih.gov

Table 3: In Vitro Anticancer Activity of Naphthalene Derivatives

Derivative ClassCancer Cell LineActivity MetricResultReference
AminobenzylnaphtholsPancreatic (BxPC-3), Colorectal (HT-29)CytotoxicityExhibited cytotoxic and proapoptotic properties. nih.gov
2-Acylated-1,4-naphthohydroquinonesLeukemia/Lymphoma (CEM)Apoptosis InductionInduced mitochondrial-dependent apoptosis. nih.gov
Thiophene containing aminobenzylnaphtholsLung (A549), Prostate (PC-3), Breast (MCF-7), Liver (HEPG2)GI50<10 µg/mL (Comparable to Doxorubicin) nih.gov
Hulless barley grass polysaccharideHuman colon cancer (HT29)IC502.72 mg/mL nih.gov
Acacia modesta ethanolic extractLiver cancer (HepG2)IC500.37 mg/mL scielo.br

Receptor Interaction and Modulation (e.g., GPR139, Sphingosine (B13886) 1-phosphate receptors)

Research has begun to explore the interaction of naphthalene-like structures with specific G protein-coupled receptors (GPCRs).

GPR139: This orphan receptor is highly conserved and predominantly expressed in areas of the brain like the habenula and striatum, suggesting an important role in neurophysiology. nih.gov It has been identified that aromatic L-α-amino acids act as agonists for GPR139. nih.gov Mechanistic studies show that GPR139 signals through the Gq/11 pathway. nih.gov Interestingly, GPR139 activation has been found to oppose the signaling and effects of the µ-opioid receptor (MOR), indicating a potential role in modulating pain and addiction pathways. nih.gov Genetic association studies have linked GPR139 variants to conditions such as depression and substance use disorders. nih.gov

There is currently limited specific information linking this compound directly to sphingosine 1-phosphate receptors in the reviewed literature.

Mechanisms of Action at the Molecular and Cellular Level (In Vitro/In Silico)

No in vitro or in silico studies detailing the specific molecular targets, signaling pathways, or cellular effects of this compound could be identified. Research on analogous compounds suggests potential mechanisms could involve interactions with cellular receptors or enzymes, but any such activity for this specific compound remains uninvestigated in published literature.

In Vitro Selectivity and Potency Evaluation

There is no publicly available data on the in vitro potency, such as IC50 or EC50 values, of this compound against any cell line or biological target. Consequently, its selectivity profile, comparing its effects on target cells versus non-target cells, is also unknown.

Advanced Research Applications and Future Directions for 2 4 Methylnaphthalen 1 Yl Acetic Acid

Role as a Key Intermediate in Complex Organic Synthesis

The molecular architecture of 2-(4-methylnaphthalen-1-yl)acetic acid makes it a valuable intermediate in the synthesis of more complex organic structures. The naphthalene (B1677914) core, a bicyclic aromatic system, and the carboxylic acid group are primary sites for chemical modification.

The aromatic rings of the naphthalene system can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups. This reactivity is fundamental to building molecular complexity. nih.gov The carboxylic acid functional group (-COOH) is particularly versatile, serving as a handle for a wide array of chemical transformations. It can be readily converted into esters, amides, acid chlorides, and other functional groups, paving the way for the construction of larger, more intricate molecules. For instance, the reaction of a similar compound, 1-naphthaleneacetic acid, with glycine (B1666218) ethyl ester hydrochloride demonstrates the straightforward formation of amide bonds, a cornerstone of medicinal chemistry and peptide synthesis. researchgate.net

This capacity for dual functionalization—on both the aromatic core and the acetic acid side chain—positions this compound as a strategic starting material for creating novel compounds with potentially unique properties and applications.

Exploration in Material Science Research (e.g., NLO materials)

Naphthalene and its derivatives are recognized for their unique photophysical and chemical properties, stemming from their rigid, planar, and π-electron conjugated structure. These characteristics make them excellent candidates for the development of advanced materials, particularly in the field of nonlinear optics (NLO). NLO materials are substances that exhibit a nonlinear optical response to intense electromagnetic fields, a property crucial for applications like optical switching and frequency doubling in laser systems.

Naphthalene-based compounds are investigated for these applications due to their high quantum yields and excellent photostability. researchgate.net The introduction of a naphthalene moiety into a conjugated system can significantly enhance its photo-stability. Research into compounds like 1-((E)-(4-methoxyphenylimino)methyl)naphthalen-2-ol (E4MMN) has shown that naphthalene derivatives can exhibit reverse saturable absorption, a key characteristic for optical limiting devices. researchgate.net While direct research on the NLO properties of this compound is not widely published, its structural similarity to other photoactive naphthalene derivatives suggests it as a promising candidate for further investigation in this area. The methyl and acetic acid groups could be modified to fine-tune the electronic properties of the molecule, potentially enhancing its NLO response.

Potential in Agrochemical Research (e.g., Plant Growth Regulation, Herbicide/Pesticide Precursors)

The most established application for the parent compound, 1-naphthaleneacetic acid (NAA), is in agriculture as a synthetic plant growth regulator. wikipedia.orgnih.gov NAA mimics the effects of the natural plant hormone auxin, influencing a vast range of developmental processes. wikipedia.org It is used commercially to stimulate root formation in cuttings, prevent premature fruit drop, thin blossoms, and increase fruit set. wikipedia.orgnih.gov

Given that this compound is a close structural analog of NAA, it is highly likely to exhibit similar auxin-like activity. The presence of the methyl group at the 4-position of the naphthalene ring could, however, modulate its biological activity, potentially altering its potency, selectivity, or persistence in the plant or soil. This modification could lead to the development of new plant growth regulators with more desirable characteristics for specific crops or conditions.

The following table, based on data for the parent compound NAA, illustrates its typical effects on plant growth, which provides a strong basis for investigating the potential of its 4-methyl derivative.

Plant SpeciesNAA ConcentrationObserved Effect
Cucumber (Cucumis sativus)50-100 mg/LImproved vine length, increased number of leaves and branches, increased fruit yield. mdpi.com
Flax (Linum usitatissimum)20-40 mg/LIncreased number of fruiting branches and tillers, leading to higher seed yield. frontiersin.org
Tomato (Lycopersicon esculentum)0.02%Increased plant growth and yield, improved mineral uptake, reduced blossom end rot. murdoch.edu.au
Whip Grass (Hemarthria compressa)100-200 mg/LIncreased rooting percentage, number of adventitious roots, and root dry weight in cuttings. nih.gov
Spinach (Spinacia oleracea)10-1000 µMIncreased number of leaves and shoot fresh weight. wright.edu

Furthermore, the naphthalene acetic acid scaffold can serve as a precursor for new herbicides or pesticides. Chemical modification of such structures can lead to compounds with potent herbicidal activity. nih.gov Investigating the herbicidal properties of derivatives of this compound is a logical and promising avenue for agrochemical research.

Design of Novel Chemical Probes and Tools for Biological Research

Naphthalene derivatives are extensively used as fluorescent probes for sensing and imaging in biological systems. Their inherent fluorescence, high quantum yield, and photostability make them ideal fluorophores. The hydrophobic nature of the naphthalene ring allows these probes to interact with and report on specific microenvironments within cells and biomolecules.

The structure of this compound is well-suited for the design of such chemical tools. The naphthalene core acts as the fluorescent reporter, while the carboxylic acid group provides a crucial point of attachment or "handle." This handle can be used to covalently link the molecule to other molecules of interest, such as peptides, proteins, or drugs, without significantly altering the fluorescent properties of the naphthalene core. For example, research on naphthalene diimide (NDI) derivatives shows that they can be functionalized to create probes that selectively detect important biomolecules like enzymes, which can be used as diagnostic tools for diseases such as cancer. acs.org

By modifying the acetic acid group, researchers could design targeted probes to visualize specific cellular processes or quantify the concentration of particular ions or molecules, contributing valuable tools to the fields of cell biology, diagnostics, and drug discovery.

Future Research Opportunities and Unexplored Avenues for this compound

The potential of this compound is far from fully realized, presenting numerous opportunities for future research.

Synthetic Chemistry: A primary avenue is the systematic exploration of its derivatives. By modifying both the naphthalene ring and the acetic acid side chain, a large library of novel compounds can be generated. These new molecules could then be screened for a wide range of biological activities, from pharmaceuticals to agrochemicals.

Material Science: Focused studies are needed to quantify the nonlinear optical (NLO) properties of this compound and its derivatives. This would involve synthesizing high-purity crystals and evaluating their response to laser light to determine their potential for use in photonic and optoelectronic devices.

Agrochemical Development: Comparative studies are essential to determine how the 4-methyl group affects the auxin-like activity of the molecule compared to its parent, NAA. This research should involve testing on a variety of crops to assess its potency, selectivity, and potential for phytotoxicity at different concentrations. wikipedia.org Such studies could reveal whether it offers advantages over existing plant growth regulators, potentially leading to more efficient or specialized agricultural products. semanticscholar.org

Biomedical Probes: A significant opportunity lies in the development of targeted fluorescent probes. By conjugating this compound to biomolecules that target specific enzymes, receptors, or cellular structures, researchers could create powerful tools for real-time imaging and diagnostics. Understanding its metabolic fate and how it interacts with biological systems will be crucial for these applications. nih.gov

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR :
    • ¹H NMR (DMSO-d₆) : Aromatic protons (δ 7.2–8.5 ppm, multiplet), methyl group (δ 2.6 ppm, singlet), and carboxylic acid proton (δ 12.1 ppm, broad).
    • ¹³C NMR : Carboxylic carbon (δ 172 ppm), methyl-substituted naphthalene carbons (δ 19–140 ppm) .
  • FT-IR : Confirm carboxylic acid (O–H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹) .
  • Mass Spectrometry : ESI-MS ([M–H]⁻ ion at m/z 229.1) .

Advanced: How can isomer contamination (e.g., 2-isomer) be quantified and minimized during synthesis?

Q. Methodological Answer :

  • Quantification : Use reverse-phase HPLC with a chiral column (e.g., Chiralpak IA) and UV detection at 254 nm. Calibrate with standards of both isomers .
  • Minimization :
    • Optimize reaction temperature (lower temperatures reduce electrophilic substitution at competing positions).
    • Employ sterically hindered catalysts (e.g., FeCl₃ instead of AlCl₃) to favor para-substitution .

Q. Data Contradiction :

  • notes up to 4% 2-isomer in commercial batches, while synthetic protocols report <1% after optimization. This discrepancy highlights the need for rigorous purification .

Advanced: What crystallographic strategies resolve the crystal structure of this compound?

Q. Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K).
  • Refinement : Employ SHELXL (via Olex2 interface) for structure solution. Key parameters:
    • Space group: P2₁/c (common for carboxylic acids).
    • Hydrogen bonding: Carboxylic acid dimers (R₂²(8) motif) stabilize the lattice .

Q. Methodological Answer :

  • Root Cause Analysis :
    • Solvent Effects : Compare NMR in DMSO vs. CDCl₃ (proton exchange in DMSO may broaden peaks).
    • Tautomerism : Carboxylic acid dimerization in solid-state vs. monomeric form in solution.
  • Resolution :
    • Use DFT calculations (e.g., Gaussian 16) to model solvent effects and compare with experimental data .

Q. Example :

  • Calculated ¹H NMR (gas phase) may deviate by ±0.3 ppm from experimental (DMSO) due to hydrogen bonding .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

  • Hazard Mitigation :
    • PPE : Gloves, lab coat, and goggles (irritant to eyes/skin ).
    • Ventilation : Use fume hood to avoid inhalation (limited toxicity data; analog methylnaphthalenes show low acute toxicity ).
  • Spill Management : Neutralize with sodium bicarbonate, absorb with inert material, and dispose as hazardous waste .

Advanced: How does the electronic nature of substituents affect the naphthalene ring’s geometry?

Q. Methodological Answer :

  • X-ray/DFT Analysis :
    • Electron-withdrawing groups (e.g., Br) increase C–C–C angles (e.g., 121.5° for Br vs. 118.2° for OMe in analogs ).
    • Methyl groups (electron-donating) reduce ring distortion, as seen in torsion angles (C7–O1–C1–C6 = 1.2° in brominated analogs ).

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity).
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme assays .

Q. Example :

  • Derivatives with electron-withdrawing groups at the 4-position show enhanced binding affinity (ΔG = −8.2 kcal/mol) compared to methyl analogs (−7.5 kcal/mol) .

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